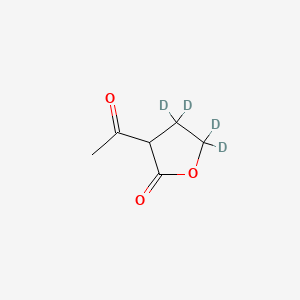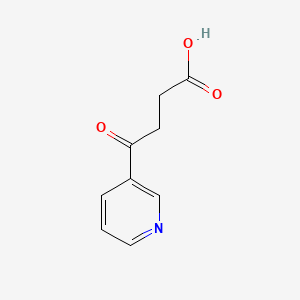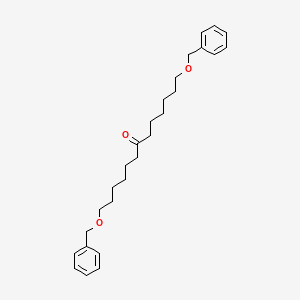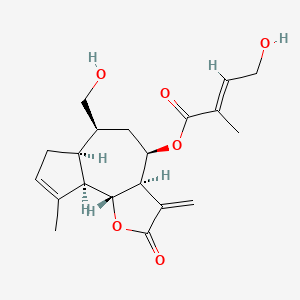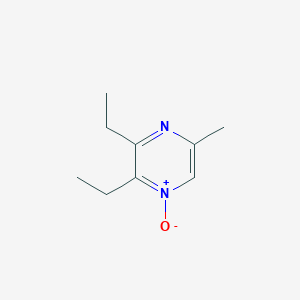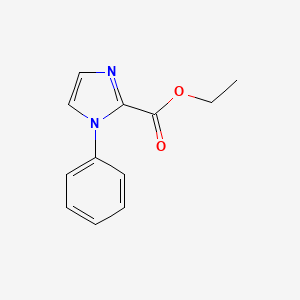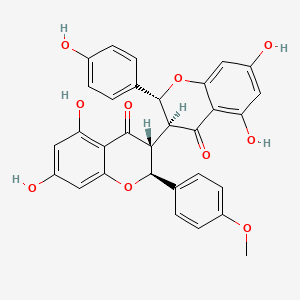
10-Hydroxywarfarin
概要
説明
10-ヒドロキシワルファリンは、広く使用されている抗凝固剤であるワルファリンのヒドロキシル化代謝物です。ワルファリンは、ビタミンK依存性凝固因子の阻害によって血栓形成を予防する能力で知られています。 ワルファリンのヒドロキシル化は、10-ヒドロキシワルファリンを含むいくつかの代謝物を生成し、これらの代謝物はワルファリン療法の薬物動態と薬力学に重要な役割を果たします .
2. 製法
合成経路と反応条件: 10-ヒドロキシワルファリンは、シトクロムP450酵素を使用してワルファリンをヒドロキシル化することで合成できます。このプロセスは、ワルファリンの10位での酸化を伴い、10-ヒドロキシワルファリンが生成されます。 この反応は、通常、肝臓ミクロソームまたは組換え酵素を使用してインビトロで行われます .
工業生産方法: 10-ヒドロキシワルファリンの工業生産には、シトクロムP450酵素などの生体触媒を使用して選択的なヒドロキシル化を行う方法が用いられます。 このプロセスは、温度、pH、酵素濃度などの反応条件を制御することで、大規模生産向けに最適化されています .
科学的研究の応用
10-Hydroxy Warfarin has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of Warfarin and its interactions with cytochrome P450 enzymes.
Biology: Investigated for its role in the metabolic pathways of Warfarin and its impact on drug-drug interactions.
Medicine: Studied for its potential effects on anticoagulant therapy and its role in personalized medicine.
Industry: Used in the development of analytical methods for the quantification of Warfarin metabolites in biological samples
作用機序
10-ヒドロキシワルファリンは、ワルファリンと同様に、ビタミンKエポキシドレダクターゼの活性を阻害することによって効果を発揮します。この阻害は、活性型ビタミンKの再生を阻止し、ビタミンK依存性凝固因子の合成を減少させます。分子標的は、凝固因子II、VII、IX、およびXです。 関連する経路は、主に凝固カスケードです .
類似化合物:
- 6-ヒドロキシワルファリン
- 7-ヒドロキシワルファリン
- 8-ヒドロキシワルファリン
- 4'-ヒドロキシワルファリン
比較: 10-ヒドロキシワルファリンは、10位での特異的なヒドロキシル化により、薬物動態と代謝経路に影響を与え、ユニークな化合物です。 他のヒドロキシル化代謝物と比較して、10-ヒドロキシワルファリンは、シトクロムP450酵素との相互作用が異なり、還元と酸化の速度が異なります .
Safety and Hazards
将来の方向性
The reduction of 10-Hydroxywarfarin is the only elimination pathway that may have clinical significance . By comparison, reductive reactions for the other hydroxywarfarins were much less efficient . This pathway for this compound may have clinical relevance as well given its anticoagulant activity and capacity to inhibit S-warfarin metabolism . Future research could focus on this pathway and its implications for anticoagulation therapy.
生化学分析
Biochemical Properties
10-Hydroxywarfarin interacts with several enzymes and proteins. It is a major metabolite of the CYP3A4 enzyme . It has also been found to inhibit CYP2C9, an enzyme responsible for the metabolism of S-warfarin, a pharmacologically potent form of warfarin . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, influencing their activity .
Cellular Effects
This compound can influence various cellular processes. It has been found to inhibit the metabolism of S-warfarin by CYP2C9 . This inhibition can impact cell signaling pathways and gene expression related to the coagulation process . Furthermore, this compound may affect cellular metabolism by altering the activity of enzymes involved in drug metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like CYP2C9 and CYP3A4 . It binds to these enzymes, inhibiting their activity and thereby influencing the metabolism of warfarin . This can lead to changes in gene expression and cellular signaling related to coagulation .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, it has been suggested that only the reduction of this compound is likely to be significant in the clearance of the metabolite . This suggests that the product’s stability and long-term effects on cellular function may vary depending on the specific conditions of in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways of warfarin. It is produced through the oxidation of warfarin, primarily by the CYP3A4 enzyme . Additionally, it has been found to undergo reduction, possibly impacting its pharmacological activity and elimination .
準備方法
Synthetic Routes and Reaction Conditions: 10-Hydroxy Warfarin can be synthesized through the hydroxylation of Warfarin using cytochrome P450 enzymes. The process involves the oxidation of Warfarin at the 10th position, resulting in the formation of 10-Hydroxy Warfarin. This reaction is typically carried out in vitro using liver microsomes or recombinant enzymes .
Industrial Production Methods: Industrial production of 10-Hydroxy Warfarin involves the use of biocatalysts, such as cytochrome P450 enzymes, to achieve selective hydroxylation. The process is optimized for large-scale production by controlling reaction conditions, such as temperature, pH, and enzyme concentration .
化学反応の分析
反応の種類: 10-ヒドロキシワルファリンは、次のようなさまざまな化学反応を起こします。
酸化: 10-ヒドロキシワルファリンのさらなる酸化は、キノン誘導体の生成につながります。
還元: 還元反応は、10-ヒドロキシワルファリンを対応するアルコールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やシトクロムP450酵素などがあります。
還元: 水素化ホウ素ナトリウムや酵素還元酵素などの還元剤が使用されます。
主要生成物:
酸化: キノン誘導体。
還元: アルコール誘導体。
4. 科学研究への応用
10-ヒドロキシワルファリンには、次のような科学研究への応用があります。
化学: ワルファリンの代謝と、シトクロムP450酵素との相互作用を研究するためのモデル化合物として使用されます。
生物学: ワルファリンの代謝経路における役割と、薬物相互作用への影響について調査されています。
医学: 抗凝固療法への潜在的な影響と、個別化医療における役割について研究されています。
類似化合物との比較
- 6-Hydroxy Warfarin
- 7-Hydroxy Warfarin
- 8-Hydroxy Warfarin
- 4’-Hydroxy Warfarin
Comparison: 10-Hydroxy Warfarin is unique due to its specific hydroxylation at the 10th position, which affects its pharmacokinetic properties and metabolic pathways. Compared to other hydroxylated metabolites, 10-Hydroxy Warfarin has distinct interactions with cytochrome P450 enzymes and different rates of reduction and oxidation .
特性
IUPAC Name |
4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSPAZBZFZZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003207 | |
| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83219-99-2 | |
| Record name | 10-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083219992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





A: While 10-Hydroxywarfarin itself possesses anticoagulant activity, its primary target is vitamin K epoxide reductase (VKOR). [] By inhibiting VKOR, this compound disrupts the vitamin K cycle, ultimately reducing the availability of reduced vitamin K. This depletion inhibits the γ-glutamyl carboxylation of vitamin K-dependent clotting factors, impacting coagulation. []
ANone: this compound is a derivative of warfarin with a hydroxyl group at the 10-position.
- Molecular formula: C19H16O5 [, ]
- Molecular weight: 324.32 g/mol []
- Spectroscopic data: Please refer to the literature for detailed spectroscopic information. []
ANone: The provided research focuses on the pharmacological and biochemical aspects of this compound. Information regarding its material compatibility and stability under various conditions is limited in these studies.
ANone: this compound is not generally recognized for catalytic properties. Its significance lies in its role as a metabolite and inhibitor within the context of warfarin metabolism.
A: Yes. Molecular modeling studies have been conducted to predict the reduction reactions of this compound and other hydroxywarfarin isomers. [] This approach helped understand the selectivity and specificity of reductase enzymes toward these metabolites.
A: Studies investigating the structure-activity relationship of warfarin and its metabolites revealed that this compound, alongside warfarin alcohols, demonstrated the highest potency in inhibiting γ-glutamyl carboxylation. [] This suggests that the 10-hydroxyl group contributes significantly to its inhibitory activity on VKOR. Additionally, research on hydroxywarfarin isomers revealed that the location of the hydroxyl group considerably impacts the reduction selectivity of UGT enzymes. [] For example, UGT1A9 exhibited high selectivity for 8-Hydroxywarfarin, indicating that subtle structural variations can significantly affect enzyme affinity. []
A: The provided research primarily focuses on the metabolic interactions and inhibitory potential of this compound. While it acknowledges that hydroxywarfarin metabolites, including this compound, exist in higher concentrations than warfarin in plasma, the studies do not delve into specific stability or formulation strategies for this compound itself. []
ANone: The provided research focuses on the biochemical and pharmacological aspects of this compound. As this compound is a metabolite of warfarin and not a directly administered drug, specific SHE regulations targeting this compound are not discussed.
A: Research indicates that this compound, primarily metabolized by CYP3A4, exhibits a prolonged half-life compared to warfarin. [] It does not seem to undergo significant renal excretion. [] This long half-life, along with its inhibitory potency on CYP2C9, suggests a potential role in influencing the overall pharmacokinetic profile of warfarin. [, ] Studies have shown that its plasma concentration can be significantly higher than warfarin itself. [, ]
A: Several in vitro studies using human liver microsomes and recombinant enzymes have been conducted to assess this compound's inhibitory effects on CYP2C9. [, ] These studies established its potency as a competitive inhibitor of S-warfarin metabolism. Additionally, cell-based assays using engineered HEK 293 cells demonstrated the inhibitory effect of this compound on vitamin K cycle activity, highlighting its anticoagulant properties. [] While in vivo data specifically for this compound is limited within these studies, its pharmacokinetic behavior has been investigated in the context of warfarin administration in humans. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
